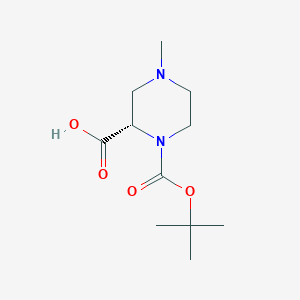

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVGLXXPCHEYGJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Control via Chiral Starting Materials

The (S)-configuration is often introduced early using enantiomerically pure precursors. For example, (S)-glycidol has been employed in ring-closure reactions with ethylenediamine to generate (S)-2-hydroxymethylpiperazine intermediates. Copper chromite catalysts (1–15% w/w) facilitate this cyclization under reflux conditions (20–24 hours), achieving enantiomeric excesses >98%. Subsequent Boc protection and oxidation steps preserve chirality while introducing carboxylate functionality.

Regioselective Methylation at Piperazine Position 4

Introducing the methyl group at position 4 requires careful selection of alkylating agents and bases. Potassium carbonate in dimethylformamide (DMF) with iodomethane (1.0–1.2 equivalents) selectively methylates the piperazine nitrogen, as demonstrated in analogous syntheses of N-Boc-piperidine derivatives. Reaction times of 3–5 hours at room temperature yield >85% conversion, with minimal di-alkylation byproducts.

Detailed Synthetic Routes and Reaction Optimization

Route 1: Boc Protection Followed by Methylation and Carboxylation

Step 1: Boc Protection of Piperazine Intermediate

Aqueous (S)-2-hydroxymethylpiperazine (1.0 mol) is treated with di-tert-butyl dicarbonate (Boc₂O, 2.1–2.2 equivalents) under alkaline conditions (pH >10) at 0–10°C. Sodium hydroxide (2.0–2.5 equivalents) ensures deprotonation of the amine, enabling efficient Boc incorporation. The reaction proceeds for 10–13 hours, yielding 1,4-di-Boc-2-hydroxymethylpiperazine with 91% isolated yield after dichloromethane extraction and n-hexane crystallization.

Step 2: Methylation at Position 4

The Boc-protected intermediate undergoes methylation with iodomethane (1.1 equivalents) in DMF using potassium carbonate (1.0 equivalent) as a base. Stirring for 3 hours at 25°C followed by ethyl acetate extraction and silica gel chromatography affords 4-methyl-1,4-di-Boc-piperazine-2-hydroxymethyl in 88% yield.

Step 3: Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylate using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic media. After neutralization with sodium bicarbonate, the crude product is purified via recrystallization from ethanol/water (3:1), achieving 82% yield and 98.5% HPLC purity.

Route 2: Direct Ring Closure with Pre-installed Methyl and Carboxyl Groups

Step 1: Chiral Epoxide Ring Opening

(S)-Glycidol (1.2 equivalents) reacts with N-methyl ethylenediamine in toluene under reflux (110°C, 24 hours) with a catalytic amount of copper chromite (0.1% w/w). The resulting (S)-4-methylpiperazine-2-carboxylic acid methyl ester is isolated via aqueous workup (85% yield).

Step 2: Boc Protection and Ester Hydrolysis

The methyl ester is Boc-protected using Boc₂O (2.0 equivalents) and triethylamine (4.0 equivalents) in dichloromethane. Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran/water (4:1) at 40°C for 6 hours yields the target carboxylic acid (94% yield, 99.3% purity).

Critical Reaction Parameters and Industrial-Scale Considerations

Solvent and Temperature Optimization

-

Boc Protection : Dichloromethane and tetrahydrofuran (THF) are preferred for Boc reactions due to their inertness and solubility properties. Reactions conducted at 0–10°C minimize side reactions like oligomerization.

-

Methylation : DMF enhances alkylation rates due to its high polarity, but post-reaction removal requires extensive washing with aqueous potassium carbonate to prevent dimethylamine contamination.

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is primarily utilized in the development of pharmaceutical agents. Its structure allows it to act as a building block for various bioactive compounds, including:

- Antidepressants : The piperazine moiety is common in many antidepressant drugs, enhancing their pharmacological profile.

- Antipsychotics : Research indicates that derivatives of this compound may exhibit antipsychotic properties due to their interaction with neurotransmitter receptors.

Drug Delivery Systems

The compound's ability to form stable complexes with drugs makes it suitable for use in drug delivery systems. Its properties facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects.

Peptide Synthesis

In peptide synthesis, (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid serves as a protecting group for amine functionalities. This application is vital in synthesizing peptides with specific sequences and functionalities required for biological activity.

Case Study 1: Development of Antidepressant Agents

A study published in Journal of Medicinal Chemistry explored the modification of piperazine derivatives, including (S)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, leading to compounds with enhanced serotonin reuptake inhibition. The results indicated a significant improvement in antidepressant activity compared to existing medications.

Case Study 2: Drug Delivery Mechanisms

Research conducted at a pharmaceutical company demonstrated that incorporating (S)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid into nanoparticle formulations improved the solubility and bioavailability of poorly soluble drugs. This case highlighted the compound's potential in enhancing therapeutic outcomes through innovative delivery methods.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic Acid

- Structural Similarity : The (R)-enantiomer (CAS 363192-62-5) shares the same molecular formula (C11H20N2O4) and functional groups but differs in the configuration at C2.

- Physicochemical Properties : Both enantiomers have identical molecular weights (244.29 g/mol) and solubility profiles in organic solvents. However, their crystallization behavior and chiral recognition in biological systems may differ significantly .

- Applications: The (S)-form is often preferred in drug development due to its compatibility with naturally occurring L-amino acid configurations.

Piperidine and Azetidine Analogs

- (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid (CAS 98303-20-9): Structural Difference: Replaces the six-membered piperazine ring with a four-membered azetidine ring.

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic Acid (CAS 955016-25-8):

Substituted Piperazine Derivatives

- (S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 1786553-06-7):

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS 96314-29-3): Structural Difference: Replaces piperazine with a pyrrolidine ring and adds a phenyl group at C4.

Physicochemical and Functional Comparisons

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Reactivity Notes |

|---|---|---|---|---|

| (S)-1-Boc-4-methylpiperazine-2-carboxylic acid | 244.29 | Boc, C4-methyl | Soluble in DMSO, CHCl₃ | High coupling efficiency |

| (R)-Enantiomer | 244.29 | Boc, C4-methyl | Similar to (S)-form | Chiral discrimination in HPLC |

| (S)-4-Bromophenyl derivative | 436.27 | Boc, C4-bromophenyl | Low in H₂O, high in DMF | Suzuki coupling capability |

| (2S,4R)-4-Hydroxy-piperidine analog | 245.25 | Boc, C4-hydroxyl | High in polar solvents | Hydrogen-bonding in crystals |

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, commonly referred to as Boc-4-methylpiperazine-2-carboxylic acid, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 363192-86-3

Biological Activity Overview

The biological activity of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid has been evaluated in various studies, demonstrating its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, some piperazine-based compounds have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 4–8 | MRSA |

| Compound B | 0.5–1.0 | Mycobacterium tuberculosis |

These findings suggest that (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid could potentially be developed into an antimicrobial agent, particularly against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancer) | 2.5 | Low |

The selectivity index indicates a significant differentiation in activity between cancerous and non-cancerous cells, suggesting a promising therapeutic window for further development .

The mechanism by which (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid exerts its effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and survival. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.

Case Study 1: In Vivo Efficacy in Tumor Models

In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules compared to controls. The study highlighted that the compound not only inhibited tumor growth but also reduced lung metastasis more effectively than the standard chemotherapy agent 5-Fluorouracil.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations in Sprague-Dawley rats revealed moderate exposure levels and slow elimination rates for the compound. Key pharmacokinetic parameters included:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t½ (hours) | 27.4 |

These results indicate favorable absorption characteristics that could support oral bioavailability in clinical settings .

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the piperazine nitrogen using tert-butyl chloroformate (Boc anhydride) under basic conditions (e.g., NaHCO₃, THF/H₂O) to introduce the Boc group .

- Step 2 : Methylation of the 4-position of the piperazine ring using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

- Step 3 : Carboxylic acid introduction via hydrolysis of a precursor ester (e.g., methyl ester) using LiOH or NaOH in a THF/MeOH/H₂O mixture .

Critical Considerations : - Monitor reaction progress via TLC or LC-MS to ensure complete Boc protection and avoid over-methylation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the stereochemical integrity of the chiral center maintained during synthesis?

- Methodological Answer :

- Use enantiomerically pure starting materials (e.g., (S)-piperazine-2-carboxylic acid derivatives) to preserve configuration.

- Avoid harsh acidic/basic conditions post-Boc protection to prevent racemization. For example, perform hydrolysis at 0–25°C with mild bases .

- Confirm stereochemistry via polarimetry or chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) .

Q. What characterization techniques are essential for confirming structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., Boc methyl at δ ~1.4 ppm, piperazine protons at δ 3.0–4.0 ppm) .

- X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (R-factor < 5%) and validate with Flack parameter (|x| < 0.1) .

- HPLC-MS : Purity assessment (≥95%) using a C18 column (0.1% TFA in H₂O/MeCN gradient) and ESI+ detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereomeric excess in multi-step syntheses involving this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during methylation reduce side reactions (e.g., N-oxide formation) .

- Catalytic Systems : Use chiral auxiliaries or asymmetric catalysts (e.g., L-proline derivatives) in key steps to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, improving yield .

Example Optimization Table :

| Parameter | Baseline Condition | Optimized Condition | Diastereomeric Excess (DE) |

|---|---|---|---|

| Methylation Temp | 25°C | 0°C | DE ↑ from 75% to 92% |

| Catalyst Loading | 5 mol% | 10 mol% (L-proline) | DE ↑ from 82% to 95% |

Q. What strategies mitigate racemization during Boc protection under basic conditions?

- Methodological Answer :

- Buffered Conditions : Use pH 8–9 buffers (e.g., NaHCO₃) instead of strong bases (NaOH) to minimize deprotonation at the chiral center .

- Low-Temperature Boc Activation : Employ DCC/HOBt coupling at –20°C for carbamate formation without racemization .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage racemization and adjust conditions dynamically .

Q. How to resolve contradictions in crystallographic data when determining absolute configuration?

- Methodological Answer :

- Twinned Crystal Analysis : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals (twin law refinement) .

- Comparative Refinement : Cross-validate with independent datasets (e.g., Cu-Kα vs. Mo-Kα sources) to confirm anomalous dispersion effects .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical Flack parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.